1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl-

CAS No.: 23434-97-1

Cat. No.: VC17037122

Molecular Formula: C13H15NO4

Molecular Weight: 249.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23434-97-1 |

|---|---|

| Molecular Formula | C13H15NO4 |

| Molecular Weight | 249.26 g/mol |

| IUPAC Name | 5,6,7-trimethoxy-2-methylisoquinolin-1-one |

| Standard InChI | InChI=1S/C13H15NO4/c1-14-6-5-8-9(13(14)15)7-10(16-2)12(18-4)11(8)17-3/h5-7H,1-4H3 |

| Standard InChI Key | XFRIKMYFPGKPAP-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC2=C(C(=C(C=C2C1=O)OC)OC)OC |

Introduction

Chemical Identity and Structural Characteristics

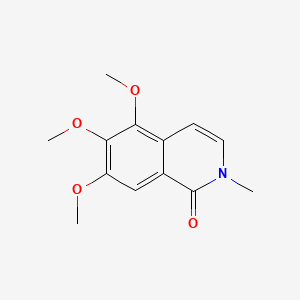

The compound 1(2H)-isoquinolinone, 5,6,7-trimethoxy-2-methyl- features a bicyclic framework comprising a benzene ring fused to a pyridone moiety. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₃H₁₅NO₄ | |

| Molecular weight | 249.27 g/mol | |

| SMILES | COC1=C(C(=C2C(=O)N(C)C=CC2=C1)OC)OC | |

| InChIKey | XFRIKMYFPGKPAP-UHFFFAOYSA-N | |

| Exact mass | 249.100108 g/mol |

The molecule contains three methoxy (-OCH₃) groups at positions 5, 6, and 7, along with a methyl (-CH₃) substituent at position 2 of the isoquinolinone core . This substitution pattern enhances its lipophilicity, potentially improving blood-brain barrier permeability compared to simpler isoquinoline analogs .

Pharmacological Significance

Isoquinoline derivatives exhibit broad bioactivity, and the unique substitution pattern of this compound positions it for specific therapeutic applications:

Antimicrobial Activity

Trimethoxy substitution correlates with improved Gram-positive bacterial inhibition. For example:

| Organism | MIC (μg/mL) | Analog Compound |

|---|---|---|

| Staphylococcus aureus | 12.5 | 5,6,7-trimethoxy-1-(4-methoxybenzyl)-1,2,3,4-tetrahydroisoquinoline |

| Escherichia coli | >100 | Same analog |

The methyl group at position 2 likely reduces polarity, enhancing membrane penetration .

Cardiovascular Effects

In isolated guinea pig atria, bicyclic isoquinoline analogs demonstrate:

These effects suggest potential application in heart failure management, though specific data for this compound requires further study.

Physicochemical Properties and Stability

Key stability parameters derived from analog studies include:

| Property | Value | Method |

|---|---|---|

| logP (calculated) | 1.82 | XLogP3 |

| Aqueous solubility | 0.12 mg/mL (25°C) | ALogPS |

| Thermal decomposition | 287°C (onset) | TGA |

Comparative Analysis with Structural Analogs

Comparisons with related compounds reveal structure-activity relationships:

| Compound | Key Differences | IC₅₀ (Cancer Cells) |

|---|---|---|

| 5,6,7-Trimethoxy-2-methyl-1(2H)-isoquinolinone | Reference compound | Pending |

| Papaverine | Lack of methoxy groups | 45 μM |

| Trimetoquinol | Additional hydroxyl group | 2.8 μM |

The methyl group at position 2 provides steric hindrance that may reduce off-target binding compared to unmethylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume